molecular formula C5H9N3OS B2705585 imino(methyl)(1-methyl-1H-pyrazol-4-yl)-lambda6-sulfanone CAS No. 2267318-09-0

imino(methyl)(1-methyl-1H-pyrazol-4-yl)-lambda6-sulfanone

Cat. No.: B2705585
CAS No.: 2267318-09-0
M. Wt: 159.21
InChI Key: MQKGYZXFTJNQMF-UHFFFAOYSA-N
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Description

Imino(methyl)(1-methyl-1H-pyrazol-4-yl)-lambda⁶-sulfanone is a sulfonamide-derived organosulfur compound characterized by a pyrazole ring substituted with a methyl group at the 1-position and a lambda⁶-sulfanone moiety. The imino-methyl group attached to the sulfanone core introduces unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science.

Properties

IUPAC Name

imino-methyl-(1-methylpyrazol-4-yl)-oxo-λ6-sulfane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3OS/c1-8-4-5(3-7-8)10(2,6)9/h3-4,6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQKGYZXFTJNQMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=N)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

imino(methyl)(1-methyl-1H-pyrazol-4-yl)-lambda6-sulfanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into thiols or sulfides.

    Substitution: The pyrazole ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include bromine for oxidation, hydrazine for reduction, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted pyrazoles, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

imino(methyl)(1-methyl-1H-pyrazol-4-yl)-lambda6-sulfanone has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of imino(methyl)(1-methyl-1H-pyrazol-4-yl)-lambda6-sulfanone involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and proteins, leading to its antimicrobial and anticancer effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve the inhibition of key enzymes involved in cell proliferation and survival .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The compound’s core structure shares similarities with other sulfanone- and pyrazole-containing derivatives. Key comparisons include:

A. 3-(Aminomethyl)-1-methyl-1H-pyrazol-4-ylmethyl-lambda⁶-sulfanone Dihydrochloride
  • Structural Difference: The aminomethyl substituent at the pyrazole 3-position distinguishes this compound from the target molecule.
  • This derivative is cataloged as a building block for drug discovery .
(+)-7-[4-(4-Fluorophenyl)-6-Isopropyl-2-(N-Methyl-N-Methylsulfonylaminopyrimidin)-5-yl]-(3R,5S)-Dihydroxy-(E)-6-Heptenoic Acid Hemicalcium Salt
  • Structural Difference: This compound features a methylsulfonyl-substituted imino group on a pyrimidine ring, contrasting with the pyrazole-sulfanone system.
  • Such modifications are critical in pharmaceutical agents for metabolic stability .

Physicochemical and Electronic Properties

Property Imino(methyl)(1-methyl-1H-pyrazol-4-yl)-lambda⁶-sulfanone [3-(Aminomethyl)-1-methyl-1H-pyrazol-4-yl] Analogue Methylsulfonyl-Pyrimidine Derivative
Core Heterocycle Pyrazole Pyrazole Pyrimidine
Substituent Methyl (1-position), Imino-methyl-sulfanone Aminomethyl (3-position) Methylsulfonyl-imino
Polarity Moderate (due to sulfanone) High (aminomethyl) High (methylsulfonyl)
Potential Applications Catalyst ligands, bioactive intermediates Drug discovery scaffolds Pharmaceutical APIs

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